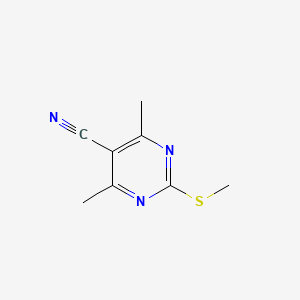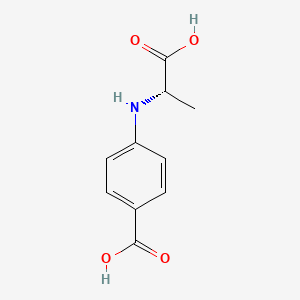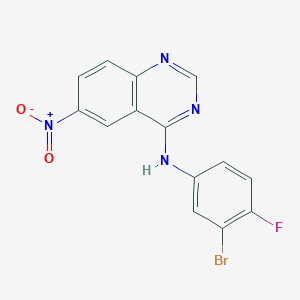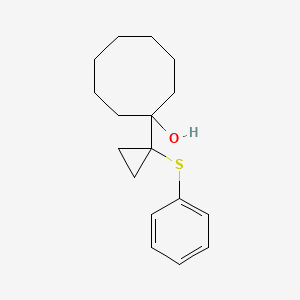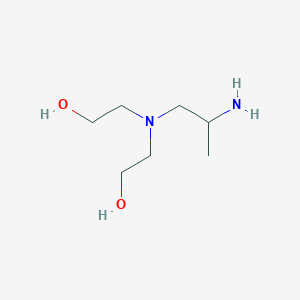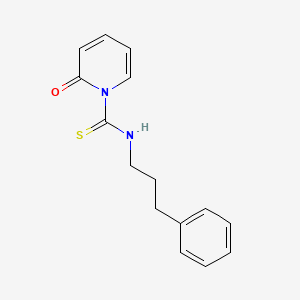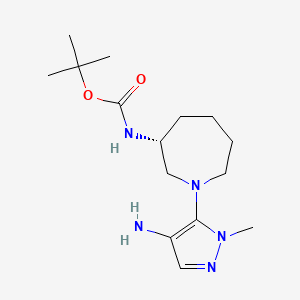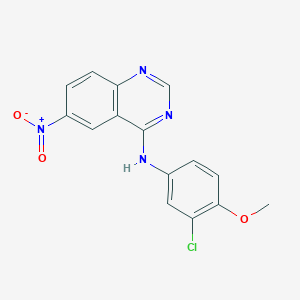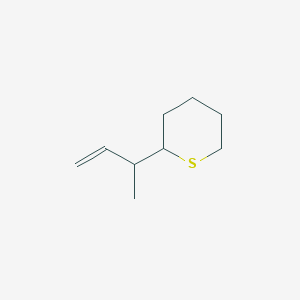
2H-Thiopyran, tetrahydro-2-(1-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is a heterocyclic compound that features a sulfur atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butenyl-substituted precursor with a thiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran may involve continuous flow processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiopyrans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s reactivity with electrophiles and nucleophiles also plays a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-thiopyran: Lacks the butenyl group but shares the thiopyran ring structure.
2-(But-3-en-2-yl)tetrahydro-2H-pyran: Similar structure but with an oxygen atom instead of sulfur.
Thiazoles and Selenazoles: Contain sulfur or selenium atoms and exhibit similar reactivity
Uniqueness
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is unique due to the presence of both a butenyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
62162-13-4 |
|---|---|
Molekularformel |
C9H16S |
Molekulargewicht |
156.29 g/mol |
IUPAC-Name |
2-but-3-en-2-ylthiane |
InChI |
InChI=1S/C9H16S/c1-3-8(2)9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3 |
InChI-Schlüssel |
OQFBSRMYONEYNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1CCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
